REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[NH:7][N:6]=[CH:5]2.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:8]1[C:9]2[C:4](=[CH:3][C:2]([Cl:1])=[CH:11][CH:10]=2)[CH:5]=[N:6][N:7]=1
|
Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC=1C=C2C=NNC(C2=CC1)=O
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Type
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CUSTOM
|
Details
|
After stirring for 3 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After cooling to RT
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Type
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CONCENTRATION
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Details
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the mixture was concentrated by vacuum distillation
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Type
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DISSOLUTION
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Details
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The brown residue was re-dissolved in CH2Cl2 and neutralized with saturated aq. NaHCO3
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Type
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CUSTOM
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Details
|
the organic layer was collected
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with CH2Cl2 (3×)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |